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Abstract

This technical guide provides a comprehensive overview of 4,8-Dioxaundecane-1,11-diol, a
bifunctional chemical compound of significant interest to researchers in medicinal chemistry,
materials science, and drug development. We will delve into its core chemical identifiers,
physicochemical properties, and principal applications. With a focus on scientific integrity, this
document synthesizes technical data with practical insights, including a detailed experimental
protocol for its application as a chemical linker. The aim is to equip researchers, scientists, and
drug development professionals with the foundational knowledge required to effectively utilize
this versatile molecule in their work.

Introduction: Understanding the Molecular Architecture

4,8-Dioxaundecane-1,11-diol is a linear, symmetrical molecule characterized by an eleven-
atom backbone. This backbone is composed of nine carbon atoms and two oxygen atoms, the
latter creating ether linkages at positions 4 and 8. The molecule is terminated at both ends
(positions 1 and 11) by primary alcohol functional groups (-OH). This unique structure—a
flexible hydrophilic chain capped with reactive hydroxyl groups—makes it an exceptionally
useful building block in chemical synthesis.

Its structural similarity to segments of polyethylene glycol (PEG) imparts favorable properties
such as increased water solubility and reduced immunogenicity to molecules it is incorporated
into. The terminal hydroxyl groups serve as versatile handles for chemical modification,
allowing the diol to be integrated into larger molecular constructs. One of its most prominent
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roles is as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACS), where it
connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the
targeted degradation of pathogenic proteins.[1]

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in chemical research. The following table summarizes the
key identifiers and properties for 4,8-Dioxaundecane-1,11-diol, compiled from authoritative
chemical databases.

Identifier Value Source

CAS Number 4161-32-4 [1][2]
3-[3-(3-

IUPAC Name hydroxypropoxy)propoxy]propa  [3]
n-1-ol
3,3-[1,3-

Common Synonyms Propanediylbis(oxy)]bis(1- [2]
propanol)

Molecular Formula CoH2004 [11[2][3]

Molecular Weight 192.26 g/mol [1]

Monoisotopic Mass 192.13615 Da [3]

Canonical SMILES c(co)cocceceocceco [3]
SZXVPIADNSVGTK-

InChl Key [3]

UHFFFAOYSA-N

Core Application: A Bifunctional Linker in PROTAC
Synthesis

The primary utility of 4,8-Dioxaundecane-1,11-diol in advanced drug development is its role
as a hydrophilic, flexible linker. PROTACSs are heterobifunctional molecules that recruit a target
protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent
degradation by the proteasome.[1] The linker's length, flexibility, and chemical nature are
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critical for optimizing the ternary complex formation between the target protein, the PROTAC,
and the E3 ligase.

The ether linkages in 4,8-Dioxaundecane-1,11-diol provide rotational freedom, allowing the
two ends of the PROTAC to adopt an optimal orientation. The hydrophilic nature of the linker
can improve the overall solubility and cell permeability of the final PROTAC conjugate.

The diagram below illustrates the general workflow for synthesizing a PROTAC using a diol
linker.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1593779?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

Target Protein Ligand
with reactive group, e.g., R-X

E3 Ligase Ligand

4,8-Dioxaundecane-1,11-diol )
with reactive group, e.g., R'-Y

(HO-Linker-OH)

Synthe%c Steps

( Step 1: First Coupling
A er

k ctivate one hydroxyl on link

React with Ligand A

Intermediate:
LigandA-O-Linker-OH

\
[Step 2: Second Coupling

Activate second hydroxyl (-
React with Ligand B

Purification

Final PROTAC Molecule

LigandA-O-Linker-O-LigandB

Click to download full resolution via product page

Caption: Synthetic workflow for PROTAC construction.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1593779?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Synthesis of a Symmetrical Bis-
Mesylate Linker for Further Conjugation

This protocol details a foundational step: the activation of the terminal hydroxyl groups of 4,8-
Dioxaundecane-1,11-diol by converting them into mesylates. Mesylates are excellent leaving
groups, rendering the linker ready for nucleophilic substitution by amine or thiol groups
commonly found on protein ligands.

Objective: To synthesize 4,8-Dioxaundecane-1,11-diyl dimethanesulfonate.

Materials:

4,8-Dioxaundecane-1,11-diol (1.0 eq)

e Anhydrous Dichloromethane (DCM)

« Triethylamine (TEA) (2.5 eq)

o Methanesulfonyl chloride (MsCl) (2.2 eq)

e Argon or Nitrogen gas supply

o Magnetic stirrer and stir bar

e Round-bottom flask and standard glassware

e |ce bath

o Saturated agueous sodium bicarbonate (NaHCO3s) solution

e Brine (saturated agueous NacCl)

e Anhydrous magnesium sulfate (MgSQOa)

« Rotary evaporator

 Silica gel for column chromatography
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Methodology:
e Reaction Setup (Self-Validating System):

o Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream
of inert gas (Argon or Nitrogen). This step is critical to prevent the hydrolysis of the highly
reactive methanesulfonyl chloride.

o To a 100 mL round-bottom flask, add 4,8-Dioxaundecane-1,11-diol (e.g., 1.92 g, 10
mmol, 1.0 eq) and a magnetic stir bar.

o Dissolve the diol in anhydrous DCM (40 mL).

o Cool the flask to 0°C using an ice bath. This is a crucial control step to manage the
exothermicity of the reaction and prevent side reactions.

e Reagent Addition:

o Add triethylamine (e.g., 3.5 mL, 25 mmol, 2.5 eq) to the stirred solution. TEA acts as a
base to neutralize the HCI generated during the reaction.

o Slowly add methanesulfonyl chloride (e.g., 1.7 mL, 22 mmol, 2.2 eq) dropwise via syringe
over 10-15 minutes. Ensure the internal temperature does not rise above 5°C.

o A white precipitate (triethylammonium chloride) will form upon addition.
e Reaction Monitoring (Trustworthiness):

o Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to
room temperature.

o Stir for an additional 2-4 hours.

o Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile
phase: 50% Ethyl Acetate in Hexane). The disappearance of the starting material spot and
the appearance of a new, less polar product spot indicates reaction completion. This
provides a verifiable checkpoint for reaction success before proceeding to workup.
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o Workup and Purification:
o Quench the reaction by slowly adding 20 mL of cold water.

o Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20
mL of saturated NaHCOs solution, 20 mL of water, and 20 mL of brine. These washing
steps remove excess acid, unreacted reagents, and water-soluble byproducts.

o Dry the separated organic layer over anhydrous MgSOa.

o Filter off the drying agent and concentrate the filtrate under reduced pressure using a
rotary evaporator.

o Purify the resulting crude oil via flash column chromatography on silica gel to yield the
pure bis-mesylate product.

o Characterization (Authoritative Grounding):

o Confirm the structure and purity of the final product using *H NMR, 3C NMR, and mass
spectrometry. The resulting data should be compared against expected values or literature
precedents to authoritatively validate the compound's identity.

Safety and Handling

e 4,8-Dioxaundecane-1,11-diol: Handle with standard laboratory personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat. It is generally considered
to have low toxicity, but direct contact should be avoided.

» Reagents: Methanesulfonyl chloride is corrosive and a lachrymator. Triethylamine is
flammable and has a strong, unpleasant odor. Both must be handled in a well-ventilated
fume hood.

Conclusion

4,8-Dioxaundecane-1,11-diol is a valuable and versatile chemical tool, particularly as a
bifunctional linker in the synthesis of complex molecules like PROTACSs. Its defined length,
flexibility, and hydrophilicity provide medicinal chemists with a reliable component for rationally
designing molecules with optimized pharmacological properties. The experimental protocol
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provided herein offers a trusted, foundational method for activating this linker, enabling its
seamless integration into broader synthetic campaigns. Understanding the principles behind its
application and handling is key to leveraging its full potential in modern research and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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